2-Methoxy-5-pyridineboronic acid
Overview
Description
2-Methoxy-5-pyridineboronic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H8BNO3 and its molecular weight is 152.95 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of New Derivatives : 2-Methoxy-5-pyridineboronic acid is used in synthesizing new heteroarylpyrimidine derivatives through Suzuki cross-coupling reactions, contributing to the development of organic compounds with potential applications in various fields (Saygılı, Batsanov, & Bryce, 2004).
Organic Semiconductor Applications : Novel 2-(2-hydroxyphenyl)oxazolo[4,5-b]pyridines, synthesized using derivatives like this compound, show potential as organic semiconductors. Their ease of synthesis and unique photophysical properties make them candidates for use in electronic and optoelectronic devices (Briseño-Ortega et al., 2018).
Antimicrobial Properties : Pyridine-2-carboxylic acid and its derivatives, including this compound, demonstrate strong antimicrobial activities against various bacteria, indicating their potential in developing new antimicrobial agents (Tamer et al., 2018).
Facilitation of Cross-Coupling Reactions : Palladium-catalyzed cross-coupling reactions with pyridylboronic acids, such as this compound, efficiently synthesize new amino-substituted arylpyridines, bipyridines, and pyrazinopyridines, which are crucial in organic synthesis (Thompson et al., 2005).
Fluorescence Applications : Compounds like this compound exhibit intense fluorescence in solution and the solid state. These properties make them suitable for applications in fluorescence-based technologies and sensors (Hagimori et al., 2019).
Corrosion Inhibition : Thiazole-based pyridine derivatives, possibly including this compound, show potential as effective corrosion inhibitors for mild steel. This application is significant in protecting metal surfaces in industrial settings (Chaitra et al., 2016).
Supramolecular Chemistry : Pyridineboronic acids are utilized in forming supramolecular networks in molecular complexes, contributing to the study of structural chemistry and material science (Campos-Gaxiola et al., 2017).
Antitumor Activity : Some bis-indole derivatives, including pyridine derivatives, have shown promising antitumor activity, indicating their potential in developing new anticancer drugs (Andreani et al., 2008).
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . In case of exposure, it is recommended to wash off with soap and plenty of water, rinse eyes cautiously with water, and remove the victim to fresh air .
Mechanism of Action
Target of Action
2-Methoxy-5-pyridineboronic acid, also known as (6-methoxypyridin-3-yl)boronic Acid, is primarily used as a reagent in various chemical reactions . It is often used in Suzuki-Miyaura coupling, a widely applied transition metal catalyzed carbon-carbon bond forming reaction .
Mode of Action
In the context of Suzuki-Miyaura coupling, this compound acts as an organoboron reagent. The boron atom in the compound forms a bond with a carbon atom in another molecule, facilitated by a palladium catalyst . This process is known as transmetalation, where the boron-carbon bond is transferred to palladium .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in the new compounds it helps form through chemical reactions. For instance, in Suzuki-Miyaura coupling, it contributes to the formation of biaryl compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include temperature, pH, and the presence of other chemicals, particularly those involved in the reactions it participates in. For example, the efficiency of Suzuki-Miyaura coupling can be affected by the choice of solvent, the palladium catalyst used, and the reaction temperature .
Properties
IUPAC Name |
(6-methoxypyridin-3-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO3/c1-11-6-3-2-5(4-8-6)7(9)10/h2-4,9-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHADXDMPEUWEAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370258 | |
Record name | 2-Methoxy-5-pyridineboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163105-89-3 | |
Record name | 2-Methoxy-5-pyridineboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (6-methoxypyridin-3-yl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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